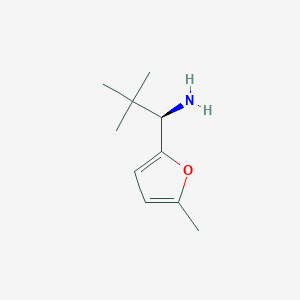

(R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine

描述

(R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine is a chiral amine featuring a 2,2-dimethylpropan-1-amine backbone substituted with a 5-methylfuran-2-yl group. Its stereochemistry is defined by the (R)-configuration at the chiral center. This compound has garnered attention in medicinal chemistry for its role in synthesizing fluorescent probes targeting receptors such as CCR7, a chemokine receptor involved in immune responses and cancer metastasis .

Synthesis: The compound is synthesized via a substitution reaction between intermediate 3,4-dimethoxy-1,2,5-thiadiazole-1,1-dioxide and this compound hydrochloride in methanol, yielding a clickable CCR7 ligand .

属性

IUPAC Name |

(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6,9H,11H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVKAYCRRLIBPY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H](C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfurfural and a suitable amine.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

Reduction: The intermediate is then subjected to reduction conditions to form the desired amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

化学反应分析

Types of Reactions

®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

科学研究应用

Interaction with CXCR2

One of the most notable applications of (R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine is its role as a ligand for the CXC chemokine receptor 2 (CXCR2). This receptor is involved in various physiological processes, including:

- Inflammation : The compound has shown potential in modulating inflammatory responses.

- Immune Response : Its interaction with CXCR2 may influence immune cell migration and activation.

Kinetic studies indicate that this compound exhibits a slow dissociation rate from CXCR2, suggesting a high affinity for this receptor, which could be leveraged in therapeutic contexts aimed at treating inflammatory diseases or immune disorders.

Applications in Medicinal Chemistry

The compound's structural characteristics lend themselves to various applications in medicinal chemistry:

- Drug Development : Due to its interaction with CXCR2, it may serve as a lead compound for developing new anti-inflammatory drugs.

- Biological Assays : It can be utilized in assays to study receptor-ligand interactions and to screen for potential therapeutic agents targeting CXCR2.

- Pharmacological Research : The compound's unique structure allows researchers to investigate modifications that could enhance efficacy or reduce side effects.

Case Study 1: CXCR2 Ligand Development

In a recent study focusing on CXCR2 ligands, this compound was evaluated for its binding affinity and biological activity. The results indicated that modifications to the structure could enhance receptor engagement and specificity, paving the way for new drug candidates targeting inflammatory pathways.

Case Study 2: Anti-inflammatory Research

Another study explored the anti-inflammatory effects of compounds interacting with CXCR2. This compound showed promise in reducing cytokine release in vitro, suggesting its potential utility in developing therapies for chronic inflammatory conditions.

作用机制

The mechanism of action of ®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The furan ring may participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Properties :

- Molecular Formula: C${11}$H${19}$NO (based on structural analysis and similar analogs) .

- Molecular Weight : Estimated ~181.28 g/mol (aligned with ethyl-substituted analogs) .

- Applications : Used in fluorescent tracer development for studying intracellular allosteric receptor mechanisms .

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparisons and Implications

Steric and Electronic Effects

- Aromatic Systems :

- Naphthalene Derivative : The naphthalen-1-yl substituent introduces a bulky aromatic system, likely improving receptor binding via π-π stacking but reducing solubility .

- Pyridine Derivative : The pyridin-2-yl group introduces a nitrogen atom, enabling hydrogen bonding and altering electronic properties compared to furan .

Stereochemistry

The (S)-enantiomer of 1-(5-methylfuran-2-yl)propan-1-amine (lacking dimethyl groups) demonstrates the critical role of stereochemistry in biological activity. Enantiomers often exhibit divergent receptor affinities; for example, (R)-configuration in the target compound may optimize interactions with CCR7’s allosteric site .

Functional Group Modifications

- Amine Backbone : Compounds with alternative backbones (e.g., tetrazol-5-yl or methoxynaphthalenyl) exhibit distinct physicochemical profiles, such as altered acidity or solubility .

生物活性

(R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine, with the CAS number 473733-30-1, is a chiral amine that features a furan ring. Its molecular formula is C10H17NO, and it has a molar mass of 167.25 g/mol. This compound is gaining attention in medicinal chemistry and biological studies due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO |

| Molar Mass | 167.25 g/mol |

| CAS Number | 473733-30-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The presence of the furan ring allows for π-π interactions with aromatic residues in proteins, potentially affecting their activity.

Pharmacological Applications

Research indicates that this compound may serve as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structural characteristics make it suitable for developing new therapeutic agents targeting various conditions.

Case Studies and Research Findings

-

CXCR2 Inhibition : A study evaluated the functional inhibitory potencies of various compounds including this compound in the CXCR2 NanoBiT assay. The compound demonstrated notable activity, contributing to ongoing research into its potential as a therapeutic agent against inflammatory diseases.

This data indicates that while this compound shows promise, further optimization may be necessary to enhance its potency relative to established inhibitors like R-Navarixin .

Compound pIC50 ± SEM R-Navarixin 8.54 ± 0.04 7a 7.54 ± 0.10 7b 7.93 ± 0.11 10a 6.67 ± 0.09 10c 5.95 ± 0.15 - Toxicological Studies : Limited studies have been conducted on the toxicity and metabolism of methylfurans, including this compound. Research suggests that related compounds can induce chromosomal damage and liver toxicity in rodent models, emphasizing the need for careful evaluation of this compound's safety profile .

- Synthetic Applications : As a building block in organic synthesis, this compound is utilized in creating complex organic molecules with potential biological activities . Its unique structure enhances its applicability in medicinal chemistry.

常见问题

Q. What synthetic strategies are effective for preparing (R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine with high enantiomeric purity?

Methodological Answer: The synthesis of chiral amines like this compound typically involves asymmetric catalysis or resolution. For example, chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation can be used to establish the stereocenter. The 5-methylfuran moiety may be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to a propan-1-amine backbone. Post-synthetic purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) can enhance enantiomeric purity .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

Methodological Answer: Combined analytical techniques are essential:

- NMR Spectroscopy : Compare H and C NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to verify substituent positions .

- Chiral HPLC : Use a Chiralpak AD-H column with a hexane/isopropanol mobile phase (90:10 v/v) to separate enantiomers. Retention times and peak areas quantify purity .

- Polarimetry : Measure optical rotation ([α]) against a racemic mixture to confirm chiral integrity .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation of the amine group and photodegradation of the furan ring. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How does the 5-methylfuran group influence the compound’s bioavailability and receptor binding?

Methodological Answer: The methylfuran group enhances lipophilicity, improving blood-brain barrier penetration (logP ≈ 2.5 predicted via ChemAxon). Molecular docking studies (e.g., AutoDock Vina) can model interactions with targets like serotonin receptors. Compare binding affinities of analogs (e.g., furan vs. thiophene) to isolate structural contributions .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying EC₅₀ values)?

Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols:

Q. What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。